REACTION_CXSMILES
|
[OH-].[K+].[CH:3]1([CH:8]([NH:14][C:15]([O:17][CH3:18])=[O:16])[C:9]([O:11]CC)=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4]1>O.C(O)C>[CH:3]1([CH:8]([NH:14][C:15]([O:17][CH3:18])=[O:16])[C:9]([OH:11])=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Part of the solvent was removed
|
Type
|
EXTRACTION
|
Details
|
The remaining mixture was extracted with Et2O (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
the resultant mixture was extracted with DCM (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified via Biotage (gradient: 10-80% of DCM/MeOH/HOAc (1: 0.05: 0.01) in DCM, KP-SIL 340 g column), KP-SIL 340 g column)
|
Name
|
title product
|
Type
|
product
|
Smiles
|
C1(CCCC1)C(C(=O)O)NC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.95 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |